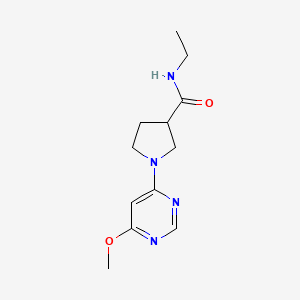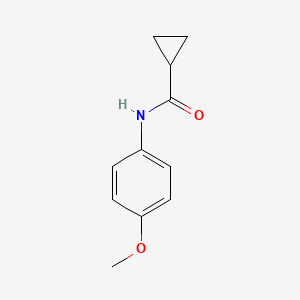
N-(4-methoxyphenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis. In
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
One of the significant applications of N-(4-methoxyphenyl)cyclopropanecarboxamide is in cancer research. A study conducted by Lu et al. (2021) synthesized a compound that included this compound and found it to exhibit significant inhibitory activity against some cancer cell lines. This highlights its potential role in the development of anticancer agents (Lu et al., 2021).
Synthesis and Characterization
Research by Özer et al. (2009) focuses on the synthesis and characterization of derivatives of this compound. The study provides detailed insights into the chemical properties and structural analysis of these compounds, which is crucial for understanding their potential applications in various fields (Özer et al., 2009).
Neuroimaging Studies
Choi et al. (2015) conducted research on the use of derivatives of this compound in neuroimaging, particularly in PET scans to study serotonin receptors. This study indicates the potential use of these compounds in understanding and diagnosing neurological and psychiatric disorders (Choi et al., 2015).
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including those related to this compound, as corrosion inhibitors. This study is significant for industrial applications, particularly in metal protection and preservation (Abu-Rayyan et al., 2022).
Antimicrobial and Antioxidant Studies
The research by Raghavendra et al. (2016) on the synthesis of certain compounds including this compound derivatives revealed significant antimicrobial and antioxidant activities. This suggests its potential in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-11(13)8-2-3-8/h4-8H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPUKRLJGLDWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



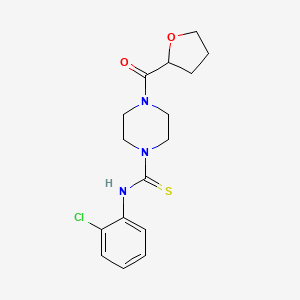
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966794.png)
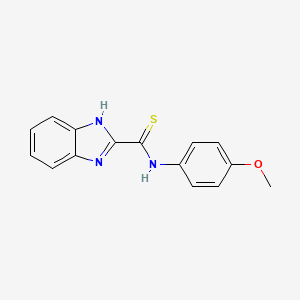
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3966812.png)
![5-(3,4-dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966819.png)
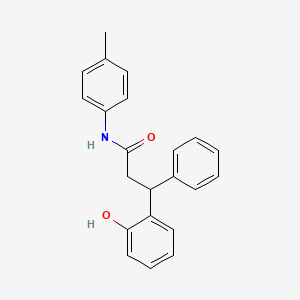
![4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine](/img/structure/B3966830.png)
![1-ethyl-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966837.png)
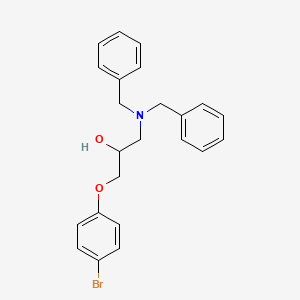
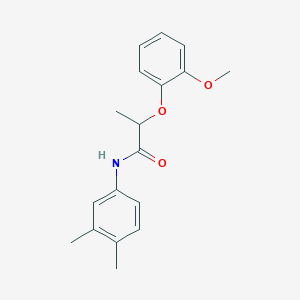
![4-({2,4-dichloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3966861.png)
![8-[(2,3,5,6-tetramethylphenyl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3966875.png)

